Home > Products > Screening Compounds P52310 > 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol
7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol - 82730-72-1

7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol

Catalog Number: EVT-3293031
CAS Number: 82730-72-1
Molecular Formula: C16H26BrNO
Molecular Weight: 328.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Dipropylamino-5,6,7,8-tetrahydronaphthalen-2-ol is a synthetic compound frequently utilized in scientific research to investigate the roles of specific receptors within the brain, primarily dopamine receptors []. While structurally similar to dopamine, this compound demonstrates a preference for binding to dopamine D3 receptors compared to D2 receptors []. This selectivity makes it a valuable tool for differentiating the functions of these two receptor subtypes in various physiological processes and disease models [].

Classification

This compound is classified under:

  • Chemical Family: Naphthalenes
  • Functional Group: Amino alcohols
  • CAS Number: 78950-82-0.
Synthesis Analysis

The synthesis of 7-dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol typically involves several key steps:

  1. Starting Material Preparation: The synthesis often begins with naphthalene derivatives.
  2. Nitration and Reduction: Naphthalene undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group into an amino group.
  3. Alkylation: The amino group is then alkylated using dipropyl halide to form the dipropylamino derivative.
  4. Hydrogenation: The naphthalene ring is partially hydrogenated to yield the tetrahydronaphthalene structure.
  5. Hydroxylation: Finally, a hydroxyl group is introduced at the second position of the naphthalene ring .

Technical Parameters

  • Reaction Conditions: Reactions are typically conducted under controlled temperatures and pressures, often in solvents such as methanol or ethanol.
  • Catalysts: Hydrogenation may use palladium or platinum catalysts to facilitate the reaction and improve yield.
Molecular Structure Analysis

The molecular structure of 7-dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol can be described as follows:

  • Core Structure: It features a tetrahydronaphthalene backbone, which consists of two fused aromatic rings that are partially hydrogenated.
  • Functional Groups:
    • A hydroxyl (-OH) group located at the second position.
    • A dipropylamino group (-N(C_3H_7)_2) at the seventh position.

Structural Data

  • Molecular Formula: C16H25NOC_{16}H_{25}NO
  • Average Mass: 247.376 g/mol
  • Monoisotopic Mass: 247.19361 g/mol .
Chemical Reactions Analysis

7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol can participate in various chemical reactions:

  1. Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  2. Reduction Reactions: Further hydrogenation can saturate the naphthalene ring entirely.
  3. Substitution Reactions: The dipropylamino group can engage in substitution reactions such as acylation or alkylation.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used.
  • Reducing Agents: Hydrogen gas with palladium or platinum catalysts is preferred.
  • Substitution Reagents: Acyl chlorides or alkyl halides under basic conditions are typical .
Mechanism of Action

The mechanism of action for 7-dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol primarily revolves around its interactions with biological systems:

  1. Receptor Binding: The dipropylamino group enhances lipophilicity, allowing better membrane penetration and receptor binding.
  2. Enzyme Inhibition: The compound may inhibit specific enzymes involved in neurotransmitter regulation, potentially affecting dopamine pathways.

Relevant Data

Research indicates that modifications in the naphthalene core can influence neuroprotective properties and interactions with dopamine receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol include:

PropertyValue
AppearanceSolid or powder
Melting PointNot specified
SolubilitySoluble in organic solvents
Boiling PointNot specified
DensityNot specified

Additional Data

The compound's stability and reactivity can vary based on environmental conditions such as temperature and pH .

Applications

7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects in treating neurological disorders such as Parkinson's disease due to its interaction with dopamine receptors.
  2. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  3. Biological Research: Studied for its interactions with biological systems to understand enzyme inhibition mechanisms.

Industrial Applications

The compound may also find utility in producing dyes and pigments due to its structural properties .

Introduction to Dopaminergic Aminotetralin Pharmacophores

The aminotetralin scaffold represents a privileged structure in neuropharmacology, particularly for targeting dopaminergic systems. Characterized by a partially saturated naphthalene ring system, this scaffold allows precise stereochemical and substituent modifications that profoundly influence receptor affinity and selectivity. Among these derivatives, 7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol (commonly known as 7-OH-DPAT) stands out as a pivotal compound for probing dopamine receptor subtype function. Its structural architecture—featuring a secondary amine at the 7-position and a phenolic hydroxyl group at the 2-position—creates a conformationally constrained analog of dopamine. This constraint reduces rotational freedom compared to the flexible endogenous ligand, enabling significantly enhanced selectivity, particularly for the dopamine D3 receptor subtype [1] [9]. The evolution of aminotetralin-based ligands reflects a concerted effort to dissect the complex neurobiology of dopamine receptors through rational medicinal chemistry, with 7-OH-DPAT serving as a cornerstone molecule for defining D3 receptor pharmacology in both basic and translational research [3].

Historical Development of Aminotetralin-Based Dopamine Receptor Ligands

The strategic development of aminotetralin ligands emerged from systematic efforts to constrain dopamine's flexible ethylamine side chain into rigid bicyclic frameworks. Early work in the 1970s-1980s focused on 5-hydroxy and 6-hydroxy substituted aminotetralins, revealing that minor structural alterations produced dramatic shifts in receptor subtype engagement. A critical breakthrough occurred with the synthesis and characterization of 7-hydroxy substituted variants in the late 1980s and early 1990s, spearheaded by research groups aiming to target receptor subpopulations beyond the predominant D1 and D2 subtypes [1]. Unlike earlier aminotetralins exhibiting mixed D1/D2 or D2/5-HT activity, 7-OH-DPAT demonstrated an unprecedented binding profile characterized by:

  • High nanomolar affinity for D3 receptors (Ki ≈ 0.6-7.9 nM depending on assay conditions)
  • Moderate affinity for D2 receptors (Ki ≈ 10-650 nM)
  • Negligible activity at D1 and D4 receptors (Ki > 5000 nM) [9] [1]

This distinct selectivity profile immediately positioned 7-OH-DPAT as the prototypical D3-preferring agonist, facilitating the initial pharmacological characterization of the then-recently cloned D3 receptor (DRD3 gene) [1] [3]. Subsequent medicinal chemistry efforts exploited the 7-OH-DPAT scaffold, leading to analogs with enhanced D3 selectivity, such as PD 128907 and pramipexole, the latter achieving clinical utility in Parkinson's disease . The development of bivalent ligands incorporating the 7-hydroxy-2-aminotetralin pharmacophore linked to α-synuclein modulators further demonstrates the scaffold's continued relevance in designing multifunctional compounds targeting dopamine receptors and protein aggregation pathologies [4].

Table 1: Evolution of Key Aminotetralin Dopamine Receptor Ligands

Compound (Example)Key Structural FeaturesPrimary Receptor Profile (Era of Characterization)Contribution to Dopamine Pharmacology
5-OH-DPAT5-Hydroxy substitutionMixed D2/D3 agonist, 5-HT1A activity (1970s-1980s)Demonstrated functional differences from apomorphine
6-OH-DPAT6-Hydroxy substitutionPredominantly D2 agonist (1980s)Highlighted role of hydroxyl position in efficacy
7-OH-DPAT7-Hydroxy substitutionD3-preferring agonist (1990s)Provided first selective tool for D3 receptor characterization
PramipexoleThiazole fused aminotetralinD3>D2 agonist (1990s)Validated D3 receptor as a therapeutic target (PD, RLS)
Bivalent Ligands (e.g., D-380)7-OH-DPAT pharmacophore + functional linkerD2/D3 agonist + α-syn modulation (2010s)Explored multi-target approaches for disease modification

Structural Taxonomy of 7-Substituted Tetralin Derivatives in Neuropsychopharmacology

The neuropharmacological profile of 7-substituted tetralins is exquisitely sensitive to specific structural modifications within the core scaffold. 7-OH-DPAT (7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol) exemplifies this structure-activity relationship (SAR), where each domain contributes critically to receptor interaction:

  • The 7-Amino Group: The dipropylamine moiety is fundamental for high D3 affinity and selectivity. Reduction of the N-alkyl chain length (e.g., to dimethyl or diethyl) progressively diminishes D3 affinity while increasing relative D2 engagement. Replacing propyl with bulkier groups (e.g., butyl) or constraining the amine within a piperazine ring typically abrogates favorable D3 binding [1] [9]. The secondary amine (NH) acts as a crucial hydrogen bond donor.
  • The Tetralin Saturation: The partially saturated (5,6,7,8-tetrahydro) naphthalene ring imposes a semi-rigid conformation on the ethylamine chain, mimicking the extended trans rotamer of dopamine believed to bind D2-like receptors. Full aromaticity (naphthyl) or complete saturation (decahydro) drastically reduces dopaminergic activity.
  • The 2-Hydroxy Group: The phenolic OH at position 2 is essential for agonist efficacy, serving as a hydrogen bond donor analogous to the meta-hydroxyl in dopamine. Its removal or methylation converts the compound into a lower-affinity antagonist or partial agonist [1] [6].
  • The 7-Hydroxy Group: The defining feature of 7-OH-DPAT and its analogs. This group engages in key hydrogen bonding within the D3 receptor orthosteric site. Its positional isomerism (Section 1.3) is critical for differentiating D3 from D2 affinity and intrinsic activity. Methylation of this group significantly reduces binding affinity across all receptor subtypes.
  • Stereochemistry: While 7-OH-DPAT is often studied as the racemate, enantiomeric resolution reveals the (R)-enantiomer possesses significantly higher affinity and potency at D3 receptors compared to the (S)-enantiomer (eudismic ratio >100 for functional activity in some assays) [2] [6]. This highlights the chiral nature of the D3 receptor binding pocket.

The D3 receptor's preferential localization within limbic brain regions (nucleus accumbens shell, islands of Calleja, ventral pallidum, medial prefrontal cortex) [3] [5] correlates with the behavioral effects elicited by 7-substituted tetralins like 7-OH-DPAT, which modulate motivation, reward processing, and cue reactivity – effects less potently induced by D2-selective agents lacking the 7-OH group [5] . The constrained structure allows optimal interaction with the D3 receptor's orthosteric binding site, characterized by subtle differences in transmembrane helices compared to D2, particularly in extracellular loop 2 and transmembrane domain 2 [1].

Positional Isomerism Significance: 7-OH vs. 8-OH Configurational Dichotomy

The precise location of the hydroxyl group on the tetralin ring system dictates receptor selectivity, affinity, and functional efficacy, creating a profound pharmacological dichotomy. Comparing 7-OH-DPAT with its positional isomer 8-OH-DPAT illustrates this critical structure-activity principle:

  • Receptor Selectivity Profile:
  • 7-OH-DPAT: Exhibits high affinity for D3 receptors (Ki ≈ 1-10 nM) with significant but lower affinity for D2 receptors (Ki ≈ 10-650 nM) and negligible affinity for D1, D4, and 5-HT1A receptors at relevant concentrations [9] [1]. Its binding profile defines the D3-preferring agonist class.
  • 8-OH-DPAT: Functions as a highly selective and potent 5-HT1A receptor agonist (Ki < 1 nM). Its affinity for dopamine receptors (D2, D3 Ki > 1000 nM) is minimal, classifying it primarily as a serotonergic ligand [6].
  • Molecular Determinants of Selectivity: The divergent selectivity arises from distinct orientations of the aminotetralin scaffold within receptor binding pockets. The 7-OH group in 7-OH-DPAT permits optimal hydrogen bonding and hydrophobic interactions within the D3 receptor's orthosteric site, characterized by specific residues in transmembrane helices 3, 5, and 7. In contrast, the 8-OH group aligns with complementary residues in the 5-HT1A receptor binding pocket. Computational modeling indicates that the 7-OH configuration stabilizes a binding pose within the D3 receptor where the aminotetralin core sits deeper within the transmembrane bundle compared to the binding mode of 8-OH-DPAT in 5-HT1A [1] [6].

  • Functional and Behavioral Consequences: This configurational difference translates to starkly distinct in vivo effects:

  • 7-OH-DPAT: Modulates dopamine-dependent behaviors such as locomotor activity (often producing hypolocomotion at low doses via presynaptic D3 autoreceptors), drug reward (attenuating brain stimulation reward enhancement by cocaine or amphetamines), and cue-induced reinstatement of drug-seeking [5] [9]. Its effects correlate strongly with D3 receptor occupancy.
  • 8-OH-DPAT: Elicits classic 5-HT1A-mediated responses including serotonin syndrome elements (flat body posture, forepaw treading), hypothermia, and anxiolytic-like effects in rodent models. Its behavioral profile is antagonized by 5-HT1A blockers like WAY-100635, not dopamine antagonists [6].

Table 2: Pharmacological Comparison of 7-OH-DPAT and its Positional Isomer 8-OH-DPAT

Pharmacological Property7-OH-DPAT8-OH-DPAT
Primary Receptor TargetDopamine D3 Receptor (High Affinity Agonist)Serotonin 5-HT1A Receptor (High Affinity Agonist)
D3 Receptor Ki (nM)~1 - 10>1000
D2 Receptor Ki (nM)~10 - 650>1000
5-HT1A Receptor Ki (nM)>1000 (Low affinity)< 1
Key Behavioral EffectsAlters locomotor activity, attenuates drug reward, modulates cue reactivityInduces serotonin syndrome components, hypothermia, anxiolysis
Defining AntagonistSB-277011A (D3 selective), Amisulpride (low dose)WAY-100635 (5-HT1A selective)
Therapeutic Research RelevanceAddiction, Parkinson's dyskinesia, schizophrenia (negative symptoms)Anxiety, depression

7-OH-DPAT as a Prototypical D3 Receptor Probe in Modern Neurochemistry

7-OH-DPAT remains an indispensable research tool for elucidating D3 receptor neurobiology due to its well-characterized D3-preferring agonist profile. Its primary utility lies in:

  • Receptor Characterization and Binding Studies: 7-OH-DPAT was instrumental in initial pharmacological screens identifying the D3 receptor's unique ligand affinity pattern distinct from D2. Radiolabeled derivatives (e.g., [³H]7-OH-DPAT) are still employed, albeit requiring careful interpretation due to residual D2 binding. Competition binding assays using 7-OH-DPAT help characterize novel ligands' D3 versus D2 selectivity [9]. Critical methodological considerations include the impact of receptor concentration and radioligand specific activity on accurate Ki determination for ultra-high-affinity ligands like 7-OH-DPAT [9].
  • Functional Signaling Analysis: 7-OH-DPAT acts as a full agonist at D3 receptors in canonical signaling pathways. It robustly inhibits forskolin-stimulated cAMP accumulation in D3-transfected cells and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels. At D2 receptors, it typically behaves as a partial agonist [1] [9]. This differential efficacy is exploited to dissect D3-mediated effects in tissues expressing both receptors.
  • In Vivo Models of Addiction and Neuropsychiatric Disorders: 7-OH-DPAT attenuates the rewarding effects of stimulants (cocaine, nicotine, methamphetamine) in brain stimulation reward paradigms and reduces cue-induced reinstatement of drug-seeking behavior. These effects are blocked by selective D3 antagonists like SB-277011A or NGB 2904, confirming D3 mediation [5]. This positions D3 receptors, probed by 7-OH-DPAT, as critical modulators of motivation and relapse.
  • Exploring D1-D3 Receptor Interactions: Chronic L-DOPA administration in Parkinson's models induces the formation of D1-D3 receptor heteromers in the dorsal striatum, contributing to dyskinesia. 7-OH-DPAT, by selectively activating D3 receptors within these heteromers, can potentiate D1 receptor-mediated signaling cascades (e.g., ERK phosphorylation) and dyskinetic movements, an effect not observed with D2-preferring agonists. This highlights the unique role of D3 receptors, accessible via 7-OH-DPAT, in maladaptive plasticity [3] .
  • Therapeutic Target Validation: The effects of 7-OH-DPAT in preclinical models support the investigation of D3-selective partial agonists or antagonists for conditions like substance use disorders (reducing craving and relapse), L-DOPA-induced dyskinesia in Parkinson's disease (modulating striatal plasticity), and schizophrenia (targeting negative symptoms and cognitive deficits potentially linked to limbic D3 overexpression) [5] . Pramipexole and ropinirole, clinically used in Parkinson's and restless legs syndrome, share the D3-preferring agonist profile of 7-OH-DPAT but possess optimized pharmacokinetic properties.

Table 3: Key Research Applications of 7-OH-DPAT in D3 Receptor Neurobiology

Application AreaSpecific Use of 7-OH-DPATKey Insights Generated
Receptor Binding & ProfilingRadioligand ([³H] form); Competitor in Ki assaysDefined D3 receptor affinity fingerprint; screens for novel D3 ligands
Cell SignalingStimulate GTPγS binding; Inhibit cAMP; Activate GIRK currentsEstablished D3 as Gi/o-coupled; Demonstrated D3 partial agonism at D2
Behavioral PharmacologyMicroinjection into limbic areas (NAc, VTA); Systemic administrationImplicated D3 in reward modulation, cue reactivity, impulse control
Parkinson's & DyskinesiaCo-administration with L-DOPA in rodent modelsRevealed role of D1-D3 heteromers in dyskinesia pathogenesis
Neurochemical MeasurementsChallenge followed by microdialysis (DA, GABA, Glu in striatum/SNr)Elucidated D3 modulation of striatonigral and mesolimbic pathways
Molecular ImagingPharmacological challenge during PET with D2/D3 tracers (e.g., [¹¹C]-(+)-PHNO)Enabled estimation of D3 receptor occupancy in vivo

Properties

CAS Number

82730-72-1

Product Name

7-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-2-ol

IUPAC Name

(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide

Molecular Formula

C16H26BrNO

Molecular Weight

328.29 g/mol

InChI

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m1./s1

InChI Key

ODNDMTWHRYECKX-XFULWGLBSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C(C1)C=C(C=C2)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.